molecular formula C18H20N2O2 B11308940 5-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole

5-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11308940
M. Wt: 296.4 g/mol
InChI Key: HSQIVIHZQANTBW-UHFFFAOYSA-N
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Description

5-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole typically involves a multi-step process. One common method starts with the preparation of the intermediate 4-ethylphenol, which is then reacted with ethyl bromide to form 4-ethylphenoxyethane. This intermediate is further reacted with 2-aminobenzimidazole in the presence of a suitable base, such as potassium carbonate, to yield the final product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or ethylphenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres.

    Substitution: Various nucleophiles like amines, thiols, or halides; reactions are conducted in polar solvents like DMF or DMSO.

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

5-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole

    Lansoprazole: 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole

    Pantoprazole: 5-(difluoromethoxy)-2-[[(3,4-dimethoxypyridin-2-yl)methyl]sulfinyl]-1H-benzimidazole

Uniqueness

5-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole is unique due to its specific ethoxy and ethylphenoxy substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

6-ethoxy-2-[(4-ethylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C18H20N2O2/c1-3-13-5-7-14(8-6-13)22-12-18-19-16-10-9-15(21-4-2)11-17(16)20-18/h5-11H,3-4,12H2,1-2H3,(H,19,20)

InChI Key

HSQIVIHZQANTBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NC3=C(N2)C=C(C=C3)OCC

Origin of Product

United States

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